molecular formula C16H16BrNO2 B495605 3-bromo-N-phenyl-4-propoxybenzamide

3-bromo-N-phenyl-4-propoxybenzamide

Cat. No.: B495605
M. Wt: 334.21g/mol
InChI Key: CFRZZQSUKDPINE-UHFFFAOYSA-N
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Description

3-Bromo-N-phenyl-4-propoxybenzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzene ring, a propoxy group at the 4-position, and an N-phenyl amide moiety (Figure 1). This compound belongs to a class of molecules explored for applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21g/mol

IUPAC Name

3-bromo-N-phenyl-4-propoxybenzamide

InChI

InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-8-12(11-14(15)17)16(19)18-13-6-4-3-5-7-13/h3-9,11H,2,10H2,1H3,(H,18,19)

InChI Key

CFRZZQSUKDPINE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The position and nature of substituents on the benzamide scaffold significantly influence physicochemical and biological properties:

Compound Name Substituents (Benzene Ring) Molecular Formula Molar Mass (g/mol) Key References
3-Bromo-N-phenyl-4-propoxybenzamide 3-Br, 4-OCH₂CH₂CH₃ C₁₆H₁₆BrNO₂ 334.21 -
N-(4-anilinophenyl)-3-bromo-4-methoxybenzamide () 3-Br, 4-OCH₃, N-(4-anilinophenyl) C₂₀H₁₇BrN₂O₂ 397.27
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () 4-Br, 5-F, 2-OCH(CF₃)CH₃ C₁₇H₁₁BrClF₅NO₂ 486.63
3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide () 3-Br, 4-CF₃, N-methoxy-N-methyl C₁₀H₉BrF₃NO₂ 312.08

Key Observations :

  • The trifluoromethyl (CF₃) group in increases lipophilicity, which may enhance membrane permeability.
  • Oxy Substituents : Propoxy (OCH₂CH₂CH₃) in the target compound offers moderate hydrophobicity compared to methoxy (OCH₃) in or trifluoropropoxy in .

N-Substituent Modifications

The N-phenyl group in the target compound contrasts with substituted aryl or alkyl groups in analogs:

  • N-(2-Chloro-6-fluorophenyl) (): Halogen substituents may enhance binding specificity through halogen bonding.
  • N-Methoxy-N-methyl (): Reduces hydrogen-bonding capacity but increases steric bulk.

Physicochemical Properties

Predicted properties from structural analogs ():

Property 3-Bromo-N-phenyl-4-propoxybenzamide (Predicted) N-(4-anilinophenyl)-3-bromo-4-methoxybenzamide ()
Density (g/cm³) ~1.3–1.5 1.447±0.06
Boiling Point (°C) ~450–500 485.1±45.0
pKa ~12–13 (amide proton) 12.48±0.70

The relatively high pKa (~12.5) in suggests that the amide proton is less acidic, which could influence solubility and binding in physiological environments.

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